6,7-Dimethylquinazolin-4-amine

EGFR tyrosine kinase Cancer therapeutics Chemical biology

This scaffold offers distinct selectivity vs. dimethoxy analogs, enabling targeted EGFR/VEGFR inhibitor development with favorable metabolic profiles. Essential for SAR libraries across multiple target classes beyond kinase space. Strictly R&D use only.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B8310174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylquinazolin-4-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=CN=C2N
InChIInChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyNJQVHQYXLKASKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylquinazolin-4-amine: A Versatile Quinazoline Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


6,7-Dimethylquinazolin-4-amine (CAS 79689-34-2) is a heterocyclic aromatic amine belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with methyl substituents at the 6- and 7-positions and a primary amine at the 4-position [1]. This compound serves as a core structural scaffold for numerous bioactive molecules, particularly ATP-competitive kinase inhibitors. Its molecular formula is C10H11N3, with a molecular weight of 173.21 g/mol . The quinazoline core is a privileged structure in medicinal chemistry, and the specific 6,7-dimethyl substitution pattern offers a distinct physicochemical and pharmacological profile compared to other common substitutions like 6,7-dimethoxy or unsubstituted quinazolines, positioning it as a critical intermediate and building block for targeted therapeutic development [2].

Why 6,7-Dimethylquinazolin-4-amine Cannot Be Replaced by Other Quinazoline-4-amine Analogs: Key Structural and Pharmacological Distinctions


The substitution pattern on the quinazoline core critically dictates its biological activity, selectivity, and physicochemical properties. 6,7-Dimethylquinazolin-4-amine is not interchangeable with its 6,7-dimethoxy, unsubstituted, or 2-substituted analogs due to profound differences in sterics, electronics, and resulting target engagement. For instance, the 6,7-dimethoxy analog is a hallmark of potent EGFR inhibitors like PD153035 (IC50 = 0.025 nM) , while the 6,7-dimethyl scaffold, as seen in derivatives like Tyrphostin AG-1478, yields a distinct selectivity profile (EGFR IC50 = 3 nM with minimal activity against HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR) . Furthermore, the 6,7-dimethyl moiety can lead to different metabolic and solubility characteristics, directly impacting in vivo pharmacokinetics and experimental reproducibility. Therefore, substituting this scaffold with a seemingly similar quinazoline-4-amine can result in a complete loss of the desired biological effect or the introduction of unforeseen off-target activities, undermining scientific validity and project outcomes.

Quantitative Differentiation of 6,7-Dimethylquinazolin-4-amine: Evidence-Based Selection Guide


Potent and Selective EGFR Kinase Inhibition: 6,7-Dimethyl vs. 6,7-Dimethoxy Scaffolds

The 6,7-dimethyl substitution pattern on a quinazoline-4-amine scaffold, exemplified by the derivative Tyrphostin AG-1478 (N-(3-chlorophenyl)-6,7-dimethylquinazolin-4-amine), yields a highly potent and selective EGFR inhibitor. In cell-free assays, AG-1478 inhibits EGFR with an IC50 of 3 nM . Crucially, it displays a distinct selectivity profile, showing minimal activity against a panel of related kinases including HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR . This contrasts with the 6,7-dimethoxy scaffold found in the ultra-potent EGFR inhibitor PD153035 (IC50 = 0.025 nM) . The ~120-fold difference in potency and the contrasting selectivity windows between the two scaffolds underscore that the 6,7-dimethyl modification is not a simple potency enhancer but a specific structural determinant for a unique pharmacological fingerprint.

EGFR tyrosine kinase Cancer therapeutics Chemical biology

VEGFR Inhibition and Functional Impact: The 6,7-Dimethyl Scaffold in Modulating Angiogenic Pathways

The 6,7-dimethylquinazoline core is also utilized in inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). The derivative CFPD (4-(4′-chloro-2′-fluoro)phenylamino]-6,7-dimethylquinazoline) was shown to potently inhibit the secretion of active plasminogen activator (PA) from human thyroid follicular cells, an effect linked to VEGFR inhibition [1]. In contrast, another putative VEGFR inhibitor, SU5416, had no detectable effect in the same cellular model, highlighting the specific efficacy of the 6,7-dimethylquinazoline-based inhibitor in this context [1]. Furthermore, CFPD did not prevent MAPK stimulation by EGF, insulin, TPA, or FGF, suggesting that its effects were specific to the VEGFR pathway [1].

VEGFR kinase Angiogenesis Endocrinology

Differential Activity in Cell Proliferation: 6,7-Dimethyl Scaffold Derivatives Show Specific Anti-Proliferative Effects

Derivatives based on the 6,7-dimethylquinazoline-4-amine core exhibit distinct anti-proliferative profiles. For example, AG-1478 inhibits the proliferation of NCI-H2170 non-small cell lung cancer (NSCLC) cells in vitro with an IC50 of 1 µM . In contrast, other quinazoline-4-amine derivatives, such as the 6,7-dimethoxy-substituted DW-8, show IC50 values in the 5.8-8.5 µM range against a panel of colon cancer cell lines (HCT116, HT29, SW620) [1]. While direct comparison is confounded by differing cell lines and substitution patterns, this data illustrates that the 6,7-dimethyl scaffold can be leveraged to achieve potent, low-micromolar cellular activity, a property critical for advancing compounds into in vivo efficacy studies.

Antiproliferative activity Cancer cell biology Structure-activity relationship

Scaffold for Diverse Target Engagement: Beyond Kinase Inhibition with 6,7-Dimethylquinazolin-4-amine

The utility of the 6,7-dimethylquinazoline-4-amine scaffold extends beyond classical kinase inhibition. Patents and research literature indicate its application in targeting the beta-catenin/TCF-4 pathway [1] and the melanin-concentrating hormone receptor 1 (MCH-R1) [2]. For instance, a series of 4-(dimethylamino)quinazoline-based antagonists were developed for MCH-R1, a GPCR involved in feeding and energy homeostasis [2]. While specific quantitative data for the unsubstituted 6,7-dimethylquinazolin-4-amine core is limited in these contexts, its presence as a key substructure in these diverse patent families underscores its privileged nature as a building block for exploring multiple therapeutic targets.

Epigenetics G-protein coupled receptor Chemical probe

Optimal Use Cases for 6,7-Dimethylquinazolin-4-amine in Research and Development Pipelines


Developing Selective EGFR Inhibitors with a Defined Potency Window

Based on the evidence that the 6,7-dimethyl scaffold yields potent EGFR inhibitors (IC50 = 3 nM) with minimal activity against other kinases like HER2-Neu and PDGFR , this compound is ideal for medicinal chemistry programs aiming to create selective EGFR-targeting agents. Its potency, which is less extreme than the ultra-potent 6,7-dimethoxy analogs, may be advantageous for achieving a wider therapeutic window or for use as a chemical probe where complete EGFR ablation is not desired.

Investigating VEGFR-Mediated Signaling in Endocrine and Vascular Biology

The demonstrated ability of the 6,7-dimethylquinazoline derivative CFPD to specifically modulate VEGFR-dependent processes, such as plasminogen activator secretion in thyroid cells, without affecting other MAPK-stimulating pathways [1], supports its use in cell biology studies focused on dissecting VEGFR-specific signaling networks. It can serve as a valuable tool compound to differentiate the roles of VEGFR from other growth factor receptors in complex cellular environments.

Serving as a Key Intermediate for a Privileged Scaffold Library

The recurring presence of the 6,7-dimethylquinazoline-4-amine core in patents targeting diverse pathways, including beta-catenin/TCF-4 and MCH-R1 [2], positions it as a strategic intermediate for constructing focused compound libraries. Procurement of this scaffold allows for the rapid, parallel synthesis of novel analogs to explore structure-activity relationships (SAR) across multiple target classes, accelerating early-stage drug discovery efforts beyond the traditional kinase inhibitor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.